

Molecular formula and weight of Delafloxacin meglumine for experimental calculations

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Compound of Interest

Compound Name: *Delafloxacin Meglumine*

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Delafloxacin Meglumine: A Technical Guide for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Delafloxacin meglumine**, a broad-spectrum anionic fluoroquinolone antibiotic. The information compiled is intended to support experimental design and calculations by furnishing key molecular data, detailed experimental protocols, and a clear visualization of its mechanism of action. Delafloxacin is notable for its efficacy against a wide range of pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA), and its enhanced activity in acidic environments.

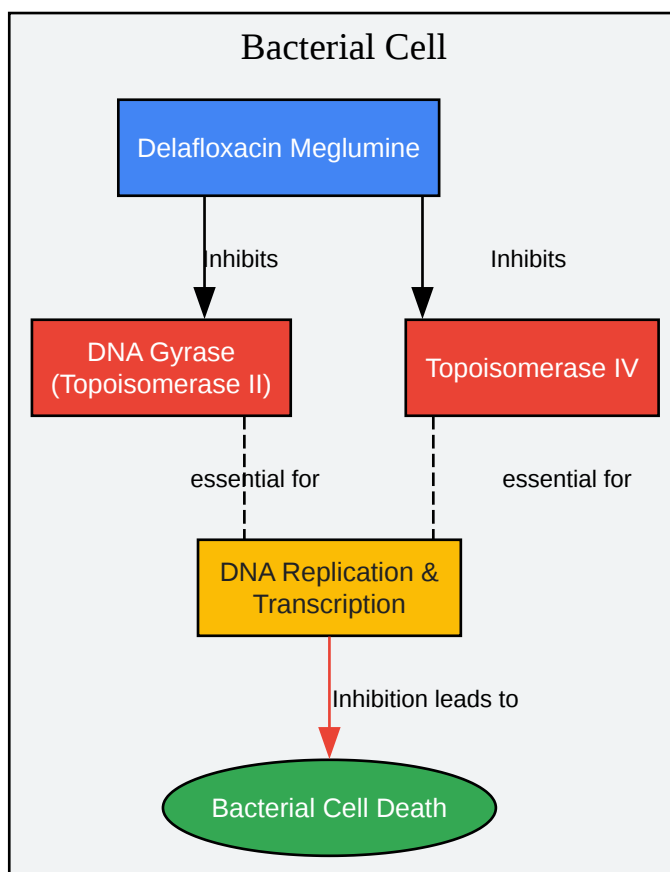
Core Molecular and Chemical Properties

Accurate experimental calculations and solution preparations begin with precise molecular data. The following table summarizes the key quantitative properties of **Delafloxacin meglumine**.

Property	Value	References
Molecular Formula	C ₂₅ H ₂₉ ClF ₃ N ₅ O ₉	[1][2][3]
(C ₁₈ H ₁₂ ClF ₃ N ₄ O ₄ • C ₇ H ₁₇ NO ₅)	[4][5][6]	
Molecular Weight	~636.0 g/mol	[1][2][3][4][5][7]
CAS Number	352458-37-8	[1][2][4][5][6][7]
Purity	≥98%	[5][8]
Appearance	Crystalline solid	[4][5][8]
Solubility	DMSO: ~10 mg/mL	[4][5][8]
PBS (pH 7.2): ~10 mg/mL	[4][5]	
DMF: ~0.50 mg/mL	[4][5]	
Storage	Store at -20°C for long-term stability (≥ 4 years).	[4][8]

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Delafloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][6][9] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By inhibiting both enzymes, Delafloxacin induces DNA strand breaks, ultimately leading to bacterial cell death.[1] This dual-targeting mechanism is a distinguishing feature, as many other fluoroquinolones exhibit a preferential affinity for either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria).[6][9]



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Mechanism of Action of Delafloxacin.

Experimental Protocols

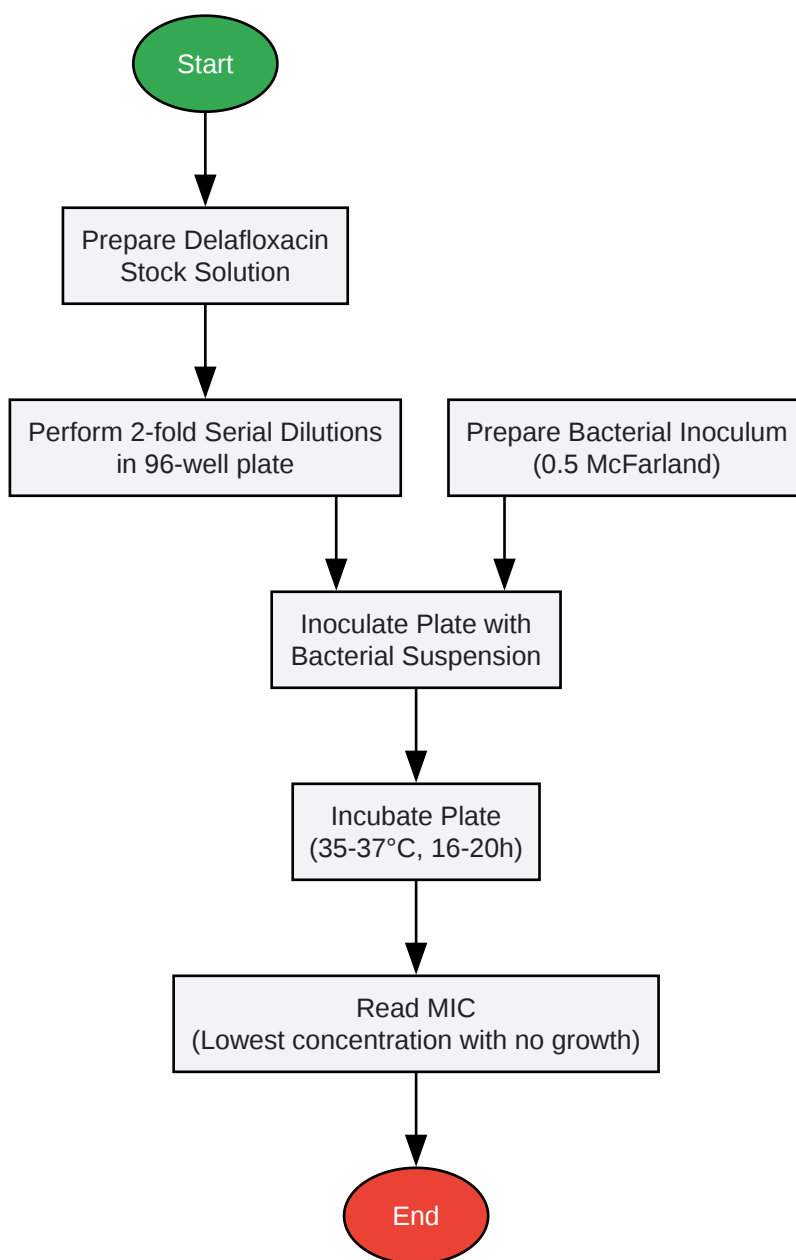
This section details methodologies for two key types of experiments commonly performed with Delafloxacin: in vitro susceptibility testing and in vivo efficacy studies.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The broth microdilution method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard procedure.[8][10]

Methodology:

- Preparation of Delafloxacin Stock Solution: Prepare a stock solution of **Delafloxacin meglumine** in a suitable solvent, such as DMSO.[8]
- Serial Dilutions: Perform two-fold serial dilutions of the Delafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from ≤ 0.001 to ≥ 2 $\mu\text{g/mL}$ to capture the susceptibility of various bacterial species.[10][11]
- Bacterial Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar medium. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
- MIC Determination: The MIC is defined as the lowest concentration of Delafloxacin that completely inhibits visible bacterial growth.
- Quality Control: Concurrently test quality control strains, such as *S. aureus* ATCC 29213, *E. coli* ATCC 25922, and *P. aeruginosa* ATCC 27853, to ensure the validity of the results.[10]



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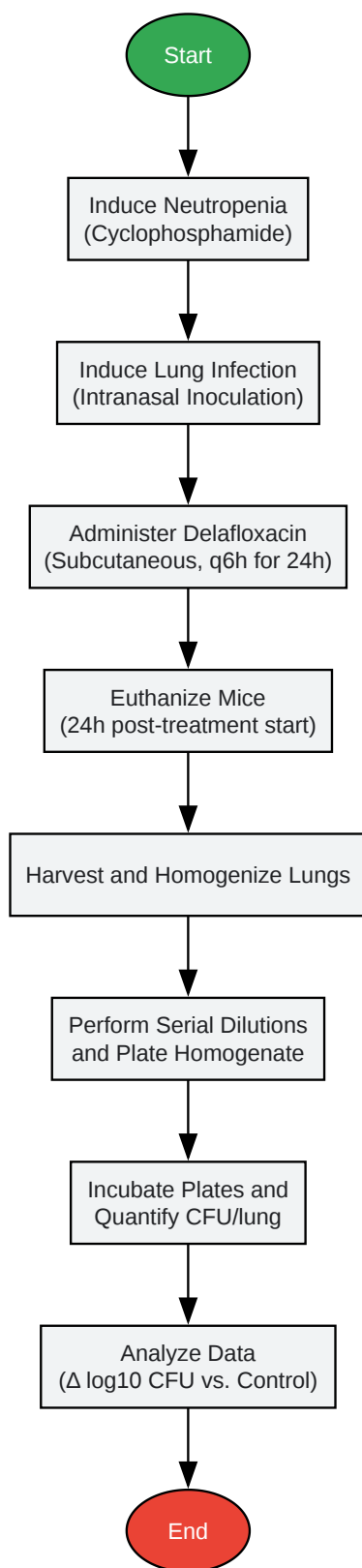
Workflow for MIC Determination.

In Vivo Efficacy: Neutropenic Murine Lung Infection Model

This model is frequently used to assess the in vivo efficacy of antibiotics against respiratory pathogens.^{[4][5][7][11][12]}

Methodology:

- **Animal Model:** Use specific pathogen-free mice (e.g., ICR/Swiss), typically 6 weeks old.[\[12\]](#)
- **Induction of Neutropenia:** Render the mice neutropenic to create an immunocompromised state, which allows for robust bacterial growth and a clear assessment of the antibiotic's effect. This is commonly achieved by intraperitoneal injections of cyclophosphamide. For example, administer 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[\[12\]](#)
- **Infection:** Anesthetize the mice (e.g., with isoflurane) and infect them via intranasal instillation of a bacterial suspension (e.g., *S. aureus*, *S. pneumoniae*, or *K. pneumoniae*) to establish a lung infection.[\[4\]](#)[\[12\]](#) The typical starting bacterial burden in the lungs is around 6.0 - 7.0 \log_{10} CFU.[\[5\]](#)[\[7\]](#)
- **Drug Administration:** Initiate Delafloxacin treatment approximately 2 hours post-infection. Administer the drug subcutaneously at varying doses (e.g., ranging from 0.03 to 160 mg/kg) at regular intervals, such as every 6 hours (q6h), for a 24-hour period.[\[4\]](#)[\[5\]](#)
- **Outcome Measurement:** At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for quantitative bacterial culture (CFU counts) on appropriate agar plates.
- **Data Analysis:** The efficacy of Delafloxacin is determined by the reduction in bacterial burden (\log_{10} CFU/lung) compared to untreated control mice. Dose-response relationships can be modeled using the Hill equation to determine the exposure associated with different levels of bacterial killing (e.g., stasis or a 1- \log_{10} reduction).[\[4\]](#)[\[5\]](#)



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Workflow for Murine Lung Infection Model.

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